1-Trityl-1H-1,2,3-triazole-4-carboxylic acid
Description
1-Trityl-1H-1,2,3-triazole-4-carboxylic acid is a triazole derivative characterized by a bulky triphenylmethyl (trityl) group at the N1 position and a carboxylic acid moiety at C2. The trityl group imparts steric hindrance, influencing the compound’s tautomerism, solubility, and reactivity.
Properties
Molecular Formula |
C22H17N3O2 |
|---|---|
Molecular Weight |
355.4 g/mol |
IUPAC Name |
1-trityltriazole-4-carboxylic acid |
InChI |
InChI=1S/C22H17N3O2/c26-21(27)20-16-25(24-23-20)22(17-10-4-1-5-11-17,18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-16H,(H,26,27) |
InChI Key |
WWGLDLXPDASERX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=C(N=N4)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and General Procedure
The foundational method for synthesizing 1,2,3-triazole carboxylic acids involves a one-step cycloaddition between organic azides and β-ketoesters in the presence of a base. For 1-trityl-1H-1,2,3-triazole-4-carboxylic acid, this requires the preparation of trityl azide (1-azidotriphenylmethane) as the azide precursor.
Synthesis of Trityl Azide
Trityl azide is synthesized via diazotization of tritylamine (triphenylmethylamine). In a typical procedure:
-
Diazotization : Tritylamine (0.5 mol) is dissolved in a mixture of water (206 mL) and concentrated HCl (116 mL) at 0°C. Sodium nitrate (0.54 mol) in water (125 mL) is added dropwise, forming the diazonium salt.
-
Azide Formation : Sodium azide (0.62 mol) in water (125 mL) is introduced to the diazonium solution, yielding trityl azide after extraction with ether and purification.
Cycloaddition with β-Ketoesters
The trityl azide is reacted with a β-ketoester (e.g., ethyl acetoacetate) under basic conditions:
-
Reaction Setup : Trityl azide (25 mmol), β-ketoester (28 mmol), and K₂CO₃ (3 equiv) are combined in aqueous ethanol (95%, 45 mL) and water (15 mL).
-
Conditions : The mixture is agitated at 80°C for 16 hours, resulting in a homogeneous solution.
-
Workup : After cooling, the aqueous phase is acidified to precipitate the product, yielding 1-trityl-1H-1,2,3-triazole-4-carboxylic acid in 30–95% yield.
Key Advantages :
Halogenation-Carboxylation Strategy
Multi-Step Functionalization of Dibromo-Triazole Intermediates
US20180029999A1 outlines a method starting from 1-substituted-4,5-dibromo-1H-1,2,3-triazole, which is functionalized sequentially to introduce the carboxylic acid group.
Preparation of 1-Trityl-4,5-dibromo-1H-1,2,3-triazole
The trityl group is introduced via nucleophilic substitution:
Grignard-Mediated Carboxylation
-
Step 1 (Bromine Replacement) : The dibromo intermediate is dissolved in THF, cooled to −78°C, and treated with isopropylmagnesium chloride to replace one bromine atom, forming 1-trityl-4-bromo-1H-1,2,3-triazole.
-
Step 2 (CO₂ Insertion) : The intermediate is reacted with CO₂ at −30°C, followed by acid workup to yield the carboxylic acid.
Typical Yields : 60–85% after crystallization.
Comparative Analysis of Methodologies
Experimental Considerations and Optimizations
Chemical Reactions Analysis
Types of Reactions: 1-Trityl-1H-1,2,3-triazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The triazole ring can be oxidized to form triazole N-oxides.
Reduction: Reduction of the triazole ring can yield dihydrotriazoles.
Substitution: The trityl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products:
Oxidation: Triazole N-oxides.
Reduction: Dihydrotriazoles.
Substitution: Triazole derivatives with various functional groups.
Scientific Research Applications
Anticancer Activity
Numerous studies have highlighted the potential of 1-Trityl-1H-1,2,3-triazole-4-carboxylic acid as an anticancer agent. Its derivatives have shown promising results against various cancer cell lines due to their ability to inhibit cell proliferation and induce apoptosis.
Case Study:
In a study by Luan et al., compounds derived from triazole exhibited IC values ranging from 1.02 to 74.28 μM across six cancer cell lines, demonstrating significant cytotoxic effects . The structural modifications of the triazole derivatives enhanced their bioactivity, indicating that 1-Trityl-1H-1,2,3-triazole-4-carboxylic acid could be a lead compound for developing new anticancer therapies.
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial properties. Triazole derivatives are known for their effectiveness against various microbial pathogens.
Data Table: Antimicrobial Activity of Triazole Derivatives
| Compound | Target Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 1-Trityl-1H-1,2,3-triazole-4-carboxylic acid | Staphylococcus aureus | 32 µg/mL |
| 1-Trityl-1H-1,2,3-triazole-4-carboxylic acid | Escherichia coli | 64 µg/mL |
These results suggest that the compound could serve as a scaffold for designing new antibiotics .
Agricultural Applications
Triazoles are widely used in agriculture as fungicides due to their ability to inhibit fungal growth. The application of 1-Trityl-1H-1,2,3-triazole-4-carboxylic acid in crop protection has been explored.
Case Study:
In agricultural trials, formulations containing triazole derivatives demonstrated effective control over fungal diseases in crops such as wheat and barley. The efficacy was attributed to the compound's mechanism of action that disrupts fungal cell membrane integrity .
Materials Science
The unique properties of triazoles make them suitable for applications in materials science, particularly in the development of polymers and nanomaterials.
Polymer Chemistry
Triazole-containing polymers have been synthesized for use in drug delivery systems due to their biocompatibility and ability to form hydrogels.
Data Table: Properties of Triazole-Based Polymers
| Polymer Type | Swelling Ratio | Drug Release Rate |
|---|---|---|
| Hydrogel | 300% | 50% in 24 hours |
| Nanoparticles | 150% | 70% in 48 hours |
These materials can be tailored for controlled drug release applications .
Mechanism of Action
The mechanism of action of 1-Trityl-1H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can mimic amide bonds, allowing it to bind to active sites of enzymes and inhibit their activity . The trityl group enhances the compound’s stability and lipophilicity, facilitating its interaction with hydrophobic regions of proteins .
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
The N1 substituent significantly impacts tautomerism, solubility, and stability. Key examples include:
Key Trends :
- Electron-donating groups (e.g., ethoxy, amino) enhance solubility and stabilize open-chain tautomers.
- Bulky substituents (e.g., trityl, cyclohexyl) reduce solubility but improve metabolic stability.
- Electron-withdrawing groups (e.g., trifluoromethyl) increase carboxylic acid acidity, favoring salt formation.
Stability and Tautomerism
- 1-Trityl Derivative : The bulky trityl group likely suppresses ring-chain tautomerism, favoring the open carboxylic acid form. This contrasts with 1-(4-ethoxyphenyl)-5-formyl derivatives, where cyclic hemiacetal forms coexist .
- Thermal Stability : Trityl’s steric bulk may enhance thermal resistance compared to smaller substituents (e.g., methyl or phenyl), which decompose at lower temperatures .
Biological Activity
1-Trityl-1H-1,2,3-triazole-4-carboxylic acid is a compound that has garnered attention due to its diverse biological activities. This article explores the compound's synthesis, biological properties, and potential therapeutic applications, supported by relevant case studies and research findings.
1-Trityl-1H-1,2,3-triazole-4-carboxylic acid can be synthesized through various methods involving triazole chemistry. The synthesis typically involves the coupling of triazole derivatives with carboxylic acid moieties under controlled conditions. For example, one patent describes the synthesis of this compound in a solvent system with reagents like DIPEA to facilitate the reaction .
The chemical structure of 1-Trityl-1H-1,2,3-triazole-4-carboxylic acid includes a triazole ring that contributes to its biological activity. The presence of the trityl group enhances its stability and solubility in organic solvents.
Anticancer Activity
Recent studies have demonstrated that derivatives of triazole compounds exhibit significant anticancer properties. For instance, N-(4-thiocyanatophenyl)-1H-1,2,3-triazole-4-carboxamides were shown to possess selective cytotoxic activity against various cancer cell lines, including leukemia and renal cancer . The compound 4a exhibited a GI50 value of 0.15 μM against LOX IMVI melanoma cells and showed promising results in inducing apoptosis through mechanisms such as DNA fragmentation and mitochondrial membrane potential reduction.
| Compound | Cell Line | GI50 (μM) | Activity |
|---|---|---|---|
| 4a | LOX IMVI | 0.15 | Anticancer |
| 4b | Jurkat | 0.63 | Anticancer |
| 4c | CCRF-CEM | 0.69 | Anticancer |
Antimicrobial Properties
The antimicrobial efficacy of 1-Trityl-1H-1,2,3-triazole-4-carboxylic acid derivatives has also been investigated. Research indicates that these compounds exhibit activity against both Gram-positive and Gram-negative bacteria. A study highlighted the antimicrobial potential of a series of triazole derivatives synthesized from this core structure, demonstrating their effectiveness in inhibiting bacterial growth .
Other Biological Activities
The biological profile of triazole derivatives extends beyond anticancer and antimicrobial activities. They have been reported to possess antiviral properties and are being explored for their potential in treating conditions like hypertension and heart failure due to their ability to inhibit neprilysin (NEP), an enzyme involved in blood pressure regulation .
Case Studies
Several case studies illustrate the therapeutic potential of 1-Trityl-1H-1,2,3-triazole-4-carboxylic acid:
- Anticancer Study : A study evaluated the antiproliferative effects of various triazole derivatives on cancer cell lines. The results indicated that certain compounds had comparable efficacy to established chemotherapeutics like doxorubicin, suggesting their potential as alternative treatments .
- Antimicrobial Research : Another study focused on the synthesis of triazole derivatives with enhanced antimicrobial activity against resistant strains of bacteria. These findings support the development of new antibiotics based on triazole scaffolds .
Q & A
Q. What synthetic methodologies are commonly employed for 1-Trityl-1H-1,2,3-triazole-4-carboxylic acid?
The synthesis typically involves cycloaddition reactions. For example, diazotization of aniline followed by reaction with ethyl acetoacetate forms intermediates like 5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid, which can be further functionalized with trityl groups . General Procedure A (as described in ) uses nucleophilic substitution or coupling reactions to introduce substituents at the triazole ring, achieving yields up to 83% for analogs like 5-methyl-1-(2-morpholinophenyl)-1H-1,2,3-triazole-4-carboxylic acid. Key steps include refluxing in polar aprotic solvents (e.g., DMF) and purification via column chromatography .
Q. Which spectroscopic techniques are critical for characterizing 1-Trityl-1H-1,2,3-triazole-4-carboxylic acid?
- NMR Spectroscopy : - and -NMR (e.g., DMSO-) confirm regiochemistry and substitution patterns. For example, methyl groups on triazole rings resonate at δ 2.26–2.32 ppm, while aromatic protons appear at δ 7.59–8.02 ppm .
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) validates molecular weight. Analogs like 1-ethyl-1H-1,2,3-triazole-5-carboxylic acid show [M+H] peaks at m/z 141.13 .
Advanced Research Questions
Q. How is X-ray crystallography applied to resolve the crystal structure of 1-Trityl-1H-1,2,3-triazole-4-carboxylic acid derivatives?
Crystal structures are determined using programs like SHELXL for refinement and OLEX2 for structure solution and visualization . For example, bis(5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid) monohydrate was refined to and , with hydrogen bonding (O–H⋯O/N) stabilizing the lattice . Data collection involves a Rigaku SCXmini diffractometer with Mo-Kα radiation ( Å), and absorption corrections are applied using CrystalClear software .
Q. What biological activities have been reported for triazole-4-carboxylic acid derivatives?
Triazole-carboxylic acids exhibit antiproliferative activity against cancer cell lines:
- 5-Methyl-1-(thiazol-2-yl)-1H-1,2,3-triazole-4-carboxylic acid inhibits NCI-H522 (lung cancer) cell growth by 40% () .
- Derivatives with benzyl-thiazole fragments show promise against LOX IMVI (melanoma) cells () .
Activity is assessed via MTT assays, with IC values calculated using dose-response curves.
Q. How can researchers address contradictions in crystallographic data refinement?
Discrepancies in refinement (e.g., high -factors) are mitigated by:
- Twinned Data Handling : SHELXL’s BASF parameter refines twin fractions .
- Hydrogen Bond Validation : Programs like WinGX analyze geometric parameters (e.g., D–H⋯A angles) to ensure consistency with established bond lengths .
- Electron Density Maps : OLEX2’s real-space validation identifies misplaced atoms or solvent molecules .
Q. What computational methods support the study of triazole-carboxylic acid coordination chemistry?
Triazole rings act as ligands for metal ions (e.g., Mn) via nitrogen atoms. For example:
- 1-(1-(Hydroxymethyl)-1H-pyrazol-3-yl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid forms Mn(II) complexes with octahedral geometry, confirmed by bond valence sum (BVS) calculations .
- DFT studies (e.g., Gaussian 09) optimize ligand-metal geometries and predict electronic properties like HOMO-LUMO gaps.
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
